molecular formula C22H20N4O3 B12051286 6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12051286
M. Wt: 388.4 g/mol
InChI Key: HUTVUFKXPDGNGO-UHFFFAOYSA-N
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Description

6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound belonging to the class of dihydropyrano[2,3-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of hydrazine monohydrate, ethyl acetoacetate, arylaldehydes, and malononitrile. This reaction is often catalyzed by various catalysts such as P2O5/SiO2, H3PO4/Al2O3, cellulose sulfuric acid, and starch sulfuric acid . The reaction is carried out under thermal solvent-free conditions, which makes it environmentally benign and efficient.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar multicomponent reactions but on a larger scale. The use of heterogeneous reusable catalysts is preferred due to their cost-effectiveness and ease of separation from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation, inflammation, and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of both hydroxyl and amino groups on the phenyl ring, which enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry.

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

6-amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H20N4O3/c1-2-6-16-20-19(13-9-10-17(27)18(28)11-13)15(12-23)21(24)29-22(20)26(25-16)14-7-4-3-5-8-14/h3-5,7-11,19,27-28H,2,6,24H2,1H3

InChI Key

HUTVUFKXPDGNGO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)O)O)C4=CC=CC=C4

Origin of Product

United States

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